molecular formula C15H20N2O2S B2668098 N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide CAS No. 1436109-21-5

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide

Cat. No.: B2668098
CAS No.: 1436109-21-5
M. Wt: 292.4
InChI Key: HUINMVCWFQSIPG-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide is an organic compound with a complex structure that includes a cyanobutyl group, a methylsulfanylphenoxy group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methylsulfanylphenol: This can be achieved through the methylation of thiophenol.

    Formation of 2-(4-methylsulfanylphenoxy)propanamide: This involves the reaction of 4-methylsulfanylphenol with 2-bromopropanamide under basic conditions.

    Introduction of the cyanobutyl group: The final step involves the reaction of 2-(4-methylsulfanylphenoxy)propanamide with 1-bromobutane and sodium cyanide to introduce the cyanobutyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanobutyl)-2-(4-methylphenoxy)propanamide: Lacks the sulfanyl group, which may affect its reactivity and applications.

    N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)acetamide: Has a different amide group, which could influence its chemical properties and biological activity.

Properties

IUPAC Name

N-(1-cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)19-13-6-8-14(20-3)9-7-13/h6-9,11-12H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUINMVCWFQSIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C(C)OC1=CC=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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